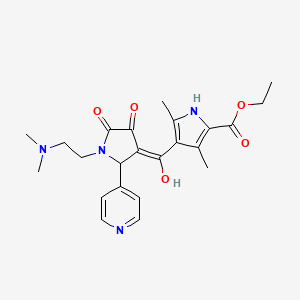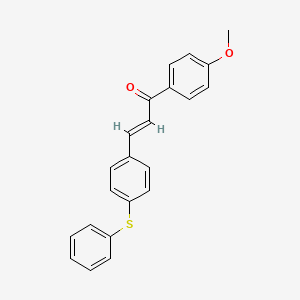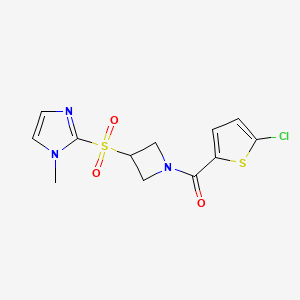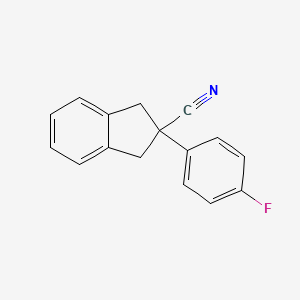
methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is an organic compound with notable structural intricacies As its name suggests, it features a quinoline core, which is a bicyclic compound comprising benzene and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps:
Starting Materials: : Precursors such as 3,4-dihydroquinoline, ethylamine, and methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.
Reactions: : Nucleophilic substitution, amidation, and esterification reactions under controlled conditions.
Conditions: : Use of appropriate solvents like dichloromethane, catalysts such as triethylamine, and maintaining temperatures ranging from 25°C to 75°C.
Industrial Production Methods
For industrial-scale synthesis, the reaction conditions are optimized for higher yield and purity:
Continuous Flow Reactors: : Enhance the mixing and reaction efficiency.
Solvent Recycling: : Minimize waste and reduce costs.
Automation: : Utilize automated systems for precise control over reaction parameters.
化学反应分析
Types of Reactions
Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions:
Oxidation: : Can be oxidized to form quinoline N-oxide derivatives.
Reduction: : Reduction of the quinoline ring may yield tetrahydroquinoline derivatives.
Substitution: : Nucleophilic or electrophilic substitutions can modify the quinoline core.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Quinoline N-oxide Derivatives: : From oxidation.
Tetrahydroquinoline Derivatives: : From reduction.
Functionalized Quinoline: : From substitution reactions.
科学研究应用
Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: : Used as a building block for complex organic synthesis.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of advanced materials and chemical intermediates.
作用机制
The compound exerts its effects through interactions with molecular targets such as:
Enzymes: : Inhibition of specific enzymes involved in metabolic pathways.
Receptors: : Modulation of receptor activities, influencing cellular responses.
Pathways: : Interference with signaling pathways to alter biological processes.
相似化合物的比较
Similar Compounds
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: : Lacks the 3,4-dihydroquinoline moiety.
Ethyl 4-(2-aminoethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate: : Similar structure but differs in substituents.
Uniqueness
What sets methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate apart is its combination of functional groups that endow it with unique reactivity and potential applications not commonly found in other compounds. Its multi-faceted structure allows for diverse interactions in biological and chemical systems, making it a valuable subject of study.
There you go! Anything else you'd like to delve into?
属性
CAS 编号 |
1251693-72-7 |
|---|---|
分子式 |
C22H23N3O3 |
分子量 |
377.444 |
IUPAC 名称 |
methyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-28-22(27)19-20(16-9-3-4-10-17(16)24-21(19)26)23-12-14-25-13-6-8-15-7-2-5-11-18(15)25/h2-5,7,9-11H,6,8,12-14H2,1H3,(H2,23,24,26) |
InChI 键 |
YTNXLEQXJKMFPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCN3CCCC4=CC=CC=C43 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2716809.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2716810.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2716813.png)
![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2716814.png)
![N-[1-(4-CHLOROBENZENESULFONYL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2716815.png)


![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2716820.png)

![N-(3-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2716822.png)


